(2E)-3-(2-fluorophenyl)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}prop-2-enamide
Description
The compound (2E)-3-(2-fluorophenyl)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}prop-2-enamide is a fluorinated enamide derivative featuring a pyridinyl-pyrazole hybrid scaffold. Its structure comprises three key regions:
- Pyridin-4-yl-pyrazole core: The pyrazole ring is substituted at position 4 with a pyridine moiety, a structural motif common in kinase inhibitors and receptor-targeted agents.
- Ethylenamide linker: The enamide group (C=O-NH-) connects the fluorophenyl and pyridinyl-pyrazole moieties, contributing to hydrogen-bonding capabilities and conformational rigidity.
Properties
IUPAC Name |
(E)-3-(2-fluorophenyl)-N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O/c20-18-4-2-1-3-16(18)5-6-19(25)22-11-12-24-14-17(13-23-24)15-7-9-21-10-8-15/h1-10,13-14H,11-12H2,(H,22,25)/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMJRWDRAKYFYTO-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NCCN2C=C(C=N2)C3=CC=NC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NCCN2C=C(C=N2)C3=CC=NC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-3-(2-fluorophenyl)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}prop-2-enamide , with the CAS number 2035004-67-0 , is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHFNO
- Molecular Weight : 336.4 g/mol
- Structure : The compound features a fluorophenyl group and a pyrazole moiety, which are significant for its biological interactions.
Research indicates that compounds with a pyrazole core often exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticancer effects. The presence of the fluorine atom in the phenyl ring may enhance the compound's lipophilicity and biological activity.
Anti-Cancer Activity
Several studies have demonstrated the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines:
- Breast Cancer : A study indicated that fluorinated pyrazole compounds can inhibit estrogen receptor alpha (ERα), suggesting a mechanism for anticancer activity through receptor antagonism .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. In related studies, pyrazole derivatives have been shown to reduce carrageenan-induced paw edema and inhibit cell migration in inflammatory models . This suggests that this compound may also possess similar effects.
Study 1: In Vitro Analysis
A recent study focused on the synthesis and biological evaluation of various pyrazole derivatives, including those with similar structures to this compound. The results indicated significant cytotoxicity against breast cancer cell lines with IC values in the low micromolar range .
Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. The docking results revealed promising interactions with key proteins involved in cancer progression, indicating potential therapeutic applications .
Data Table: Biological Activity Overview
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related analogs from the evidence, focusing on molecular features, physicochemical properties, and synthesis outcomes.
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural analysis.
Key Observations:
Substituent Effects on Lipophilicity :
- The target compound’s 2-fluorophenyl group confers moderate lipophilicity, intermediate between the dichlorophenyl (, higher Cl content) and nitrophenyl (, polar nitro group) analogs.
- The pyridin-4-yl group enhances water solubility compared to pyridin-3-yl () due to altered hydrogen-bonding geometry .
Synthetic Feasibility :
- Yields for pyrazole-containing analogs vary widely: 69.8% for the nitrophenyl derivative () vs. 30% for the triazole-pyrimidine analog (). This suggests that the target compound’s synthesis may require optimization of coupling reactions between the enamide and pyridinyl-pyrazole moieties .
Spectroscopic Signatures :
- The enamide’s C=O stretch (~1700 cm⁻¹ in IR, ) and pyridinyl C=N vibrations (~1520 cm⁻¹) would dominate the target compound’s IR profile, similar to ’s acetamide (C=O at 1702 cm⁻¹) .
- NMR data for analogs (e.g., ’s δ 8.3–8.5 ppm for pyridinyl protons) indicate distinct aromatic splitting patterns for the target compound’s pyridine ring .
Compliance with Drug-Likeness :
- The target compound’s molecular weight (~349 g/mol) and moderate polarity align with Lipinski’s Rule of Five , similar to ’s nitrophenyl derivative (273 g/mol, Lipinski-compliant) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
